molecular formula C22H24N2O3S B2973589 (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897620-24-5

(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2973589
CAS No.: 897620-24-5
M. Wt: 396.51
InChI Key: ZJFWQLFYJZMPLO-FCQUAONHSA-N
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Description

(Z)-Ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative characterized by a Z-configuration imino group at position 2 and a 6-isopropyl substituent on the benzothiazole core. The ethyl acetate moiety at position 3 enhances solubility, while the 4-methylbenzoyl group contributes to steric and electronic properties.

Properties

IUPAC Name

ethyl 2-[2-(4-methylbenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-5-27-20(25)13-24-18-11-10-17(14(2)3)12-19(18)28-22(24)23-21(26)16-8-6-15(4)7-9-16/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFWQLFYJZMPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methylbenzoyl chloride, under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Imino Group: The imino group is typically formed by the reaction of the benzo[d]thiazole derivative with an appropriate amine or imine precursor.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxy or keto derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of benzo[d]thiazole are explored for their potential therapeutic effects. This compound, in particular, may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can intercalate with DNA or inhibit enzyme activity, while the functional groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the benzothiazole core and the imino group. A comparative analysis is provided below:

Compound Name Substituents (Position) Key Features Melting Point/Solubility
(Z)-Ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3-yl)acetate 6-isopropyl, 4-methylbenzoyl imino Z-configuration; moderate steric bulk, electron-donating methyl group Data not reported
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 4-phenyl, oxo group at position 2 Oxo instead of imino; planar phenyl substituent Yellow oil; soluble in organic solvents
(Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 4-nitrobenzoyl imino Electron-withdrawing nitro group; increased reactivity Data not reported
Methyl [(2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-6-methyl-...acetate 4-sulfamoyl-benzoyl, cyanoethyl groups Bulky sulfamoyl group; high polarity, potential for hydrogen bonding Likely low solubility in non-polar solvents

Physicochemical and Spectral Properties

  • Target Compound: The 4-methylbenzoyl group (electron-donating) may stabilize the imino bond via resonance, whereas the 6-isopropyl group increases hydrophobicity.
  • Nitro Derivative: The nitro group’s electron-withdrawing nature could lower the pKa of the imino proton, increasing acidity and reactivity in nucleophilic environments .

Biological Activity

(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Isopropyl group : Contributes to lipophilicity and potential receptor interactions.
  • Amino and carbonyl functionalities : These groups are essential for biological activity and interaction with biological targets.

Anti-Cancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Proliferation Inhibition : Research has shown that derivatives of benzothiazole can inhibit the proliferation of solid tumor cell lines. For instance, a study demonstrated that certain benzothiazole derivatives exhibited IC50 values in the micromolar range against human cancer cells, indicating potent anti-cancer properties .
  • Mechanism of Action : The anti-cancer mechanism is believed to involve the induction of apoptosis and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression .

Anti-Inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Research Findings

  • Cytokine Modulation : Studies have shown that benzothiazole derivatives can significantly reduce the levels of inflammatory cytokines in vitro. For example, compounds similar to this compound were found to decrease TNF-α production in activated macrophages .
  • In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce inflammation markers, suggesting potential therapeutic applications for conditions like arthritis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

Findings

  • Bacterial Inhibition : Some studies reported limited antimicrobial activity against specific bacterial strains, with certain derivatives showing significant inhibition zones in agar diffusion assays .
  • Mechanistic Insights : The mechanism behind the antimicrobial activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Comparative Data Table

Activity TypeIC50 Values (µM)Mechanism of ActionReferences
Anti-Cancer6.26 - 20.46Induction of apoptosis; Cytokine modulation
Anti-InflammatoryNot specifiedReduction of TNF-α and IL-6 levels
AntimicrobialVariableDisruption of cell membranes

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